molecular formula C11H18N2O2S B15166849 4-(Dimethylamino)-N-propylbenzene-1-sulfonamide CAS No. 553628-91-4

4-(Dimethylamino)-N-propylbenzene-1-sulfonamide

Cat. No.: B15166849
CAS No.: 553628-91-4
M. Wt: 242.34 g/mol
InChI Key: AUZPVYZTOALHAH-UHFFFAOYSA-N
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Description

4-(Dimethylamino)-N-propylbenzene-1-sulfonamide is an organic compound that features a benzene ring substituted with a dimethylamino group and a propylsulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Dimethylamino)-N-propylbenzene-1-sulfonamide typically involves the reaction of 4-(dimethylamino)benzenesulfonyl chloride with propylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under basic conditions provided by a base like triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product separation can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

4-(Dimethylamino)-N-propylbenzene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The dimethylamino group can be oxidized to form N-oxide derivatives.

    Reduction: The sulfonamide group can be reduced to the corresponding amine.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like bromine or nitric acid can be used under acidic conditions.

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Propylamine derivatives.

    Substitution: Halogenated or nitrated benzene derivatives.

Scientific Research Applications

4-(Dimethylamino)-N-propylbenzene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Dimethylamino)-N-propylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the sulfonamide group can form covalent bonds with target proteins. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(Dimethylamino)benzoic acid: Similar structure but with a carboxylic acid group instead of a sulfonamide group.

    4-(Dimethylamino)pyridine: Contains a pyridine ring instead of a benzene ring.

    4-(Dimethylamino)benzaldehyde: Features an aldehyde group instead of a sulfonamide group.

Uniqueness

4-(Dimethylamino)-N-propylbenzene-1-sulfonamide is unique due to the presence of both a dimethylamino group and a propylsulfonamide group on the benzene ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

553628-91-4

Molecular Formula

C11H18N2O2S

Molecular Weight

242.34 g/mol

IUPAC Name

4-(dimethylamino)-N-propylbenzenesulfonamide

InChI

InChI=1S/C11H18N2O2S/c1-4-9-12-16(14,15)11-7-5-10(6-8-11)13(2)3/h5-8,12H,4,9H2,1-3H3

InChI Key

AUZPVYZTOALHAH-UHFFFAOYSA-N

Canonical SMILES

CCCNS(=O)(=O)C1=CC=C(C=C1)N(C)C

Origin of Product

United States

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